molecular formula C8H15N5 B14872691 N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B14872691
M. Wt: 181.24 g/mol
InChI Key: OHCAZMSIKRUMNK-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine typically involves the condensation of 2,6-dimethylpyrimidine-4,6-diamine with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • Tris(2-aminoethyl)amine
  • 4-(2-aminoethyl)benzenesulfonamide

Uniqueness

N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specialized applications in various fields .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-6-5-7(11-4-3-9)13-8(10-2)12-6/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13)

InChI Key

OHCAZMSIKRUMNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)NCCN

Origin of Product

United States

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